molecular formula C11H11Cl2NOS B2563497 5-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole CAS No. 915920-12-6

5-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole

Cat. No.: B2563497
CAS No.: 915920-12-6
M. Wt: 276.18
InChI Key: XRRDBPFWNHZRFY-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by a chloromethyl group at the 5-position and a 3-methoxyphenyl group at the 2-position of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized in the presence of phosphorus oxychloride (POCl3) to yield the thiazole ring. The chloromethyl group can be introduced via chloromethylation using formaldehyde and hydrochloric acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group is reactive towards nucleophiles, leading to substitution reactions.

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiazolidines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, or substituted amines.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiazolidines.

Scientific Research Applications

5-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to inhibition of enzymatic activity or disruption of cellular processes. The thiazole ring can interact with various receptors or enzymes, modulating their activity and affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxyphenyl)-1,3-thiazole: Lacks the chloromethyl group, resulting in different reactivity and applications.

    5-Methyl-2-(3-methoxyphenyl)-1,3-thiazole: Contains a methyl group instead of a chloromethyl group, affecting its chemical properties and biological activity.

    5-(Chloromethyl)-2-phenyl-1,3-thiazole:

Uniqueness

5-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole is unique due to the presence of both chloromethyl and methoxyphenyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for targeted modifications and interactions in various chemical and biological contexts.

Properties

IUPAC Name

5-(chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNOS/c1-14-9-4-2-3-8(5-9)11-13-7-10(6-12)15-11/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIGIMZHVFNBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=C(S2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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